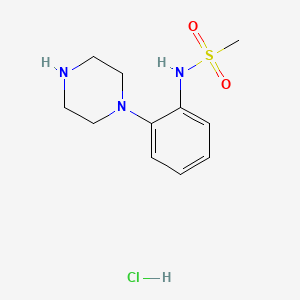
N-(2-(哌嗪-1-基)苯基)甲磺酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2S . It has been identified as a derivative of PMBN (Phenyl Methane sulfonyl Benzylidene Piperazine) that exhibits antiviral potential without cytotoxic effects .
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can be analyzed based on its molecular formula C11H18ClN3O2S. It has an average mass of 291.797 Da and a monoisotopic mass of 291.080811 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can be inferred from its molecular structure. It has a molecular formula of C11H18ClN3O2S, an average mass of 291.797 Da, and a monoisotopic mass of 291.080811 Da .
科学研究应用
Herbicidal Activity
Piperazine derivatives have been explored for their potential as herbicides. A study has shown that certain piperazine compounds exhibit significant pre-emergence herbicidal activity against various weeds such as Echinochloa crusgalli and Lolium perenne . The herbicidal effectiveness varies with different substituents on the phenyl ring, indicating the compound’s versatility in agricultural applications.
Neuroprotective Effects
In the realm of neurology, piperazine derivatives have been studied for their protective effects against neurotoxicity. For instance, a derivative was found to have a protective effect against aluminium-induced neurotoxicity, which is significant given the implications for diseases like Alzheimer’s . This suggests the compound’s potential role in developing treatments for neurodegenerative disorders.
Acetylcholinesterase Inhibition
Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs), which is crucial for treating conditions like Alzheimer’s disease. Some derivatives have shown promise in both in silico and in vivo studies, indicating their potential as therapeutic agents .
Insect Repellent and Insecticidal Activities
The piperazine structure has been reported to exhibit insect repellent and insecticidal activities. This makes it a valuable component in the design of new insecticides and fungicides, contributing to pest control in agriculture and public health .
Mosquito Vector Control
Novel piperazine derivatives have shown efficacy against mosquito vectors like Aedes aegypti . They affect the renal inward rectifier potassium (Kir) channels of the mosquitoes, indicating their potential use in controlling diseases spread by mosquitoes .
Antioxidant Properties
Some piperazine derivatives have demonstrated antioxidant properties, which are essential in combating oxidative stress-related damage in biological systems. This could be leveraged in developing treatments for conditions caused by oxidative stress .
Pharmacokinetic Properties
The pharmacokinetic properties of piperazine derivatives make them suitable candidates for drug development. Their ability to cross biological barriers and reach target sites in the body is crucial for effective therapeutic action .
属性
IUPAC Name |
N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJYEBQRPWIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611966 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride | |
CAS RN |
199105-19-6 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


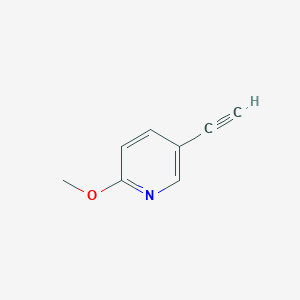
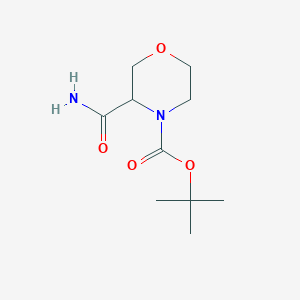

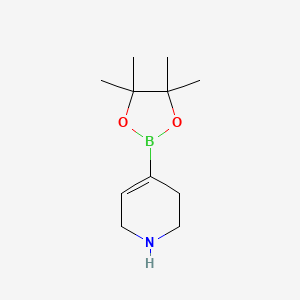
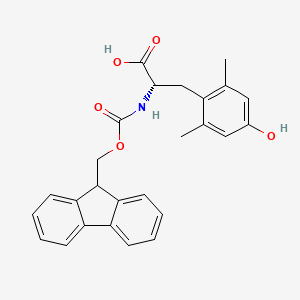
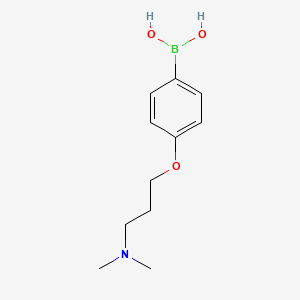
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)



